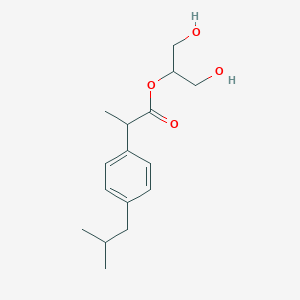![molecular formula C30H61NO2 B3093566 Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- CAS No. 1246298-40-7](/img/structure/B3093566.png)
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- is a complex organic compound known for its unique structure and properties It belongs to the class of amides and is characterized by a long hydrocarbon chain with a hydroxyl group and a methyl group attached to the heptadecyl chain
作用機序
Mode of Action
It is known to be a type of ceramide , which are sphingolipids that play crucial roles in cellular signaling related to differentiation, proliferation, and apoptosis .
Biochemical Pathways
As a ceramide, this compound likely affects several biochemical pathways. Ceramides are known to be involved in a variety of cellular processes, including cell cycle arrest, apoptosis, cell senescence, cell migration and adhesion, and differentiation . The specific pathways affected by this compound would depend on its precise molecular structure and the cell types it interacts with.
Pharmacokinetics
As a ceramide, it is likely to be metabolized by enzymes in the sphingolipid metabolic pathway and excreted via the kidneys . Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that ceramides are involved in . These could potentially include changes in cell proliferation, differentiation, and apoptosis, among others.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
生化学分析
Biochemical Properties
As a ceramide, it is known to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
They are involved in various cellular signaling pathways, influencing cell function, gene expression, and cellular metabolism .
Molecular Mechanism
As a ceramide, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a ceramide, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a ceramide, it may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
As a ceramide, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- typically involves the reaction of dodecanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors or batch processing with automated control systems. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
科学的研究の応用
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
N-Dodecanoyl-sulfatide: Similar in structure but contains a sulfo group.
C12 NBD-Ceramide: Contains a fluorescent tag for use in biological studies.
Dodecanamide, N-[(1S,2R)-1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-hydroxypropyl]-: Differing in the substituents attached to the amide group.
Uniqueness
Dodecanamide, N-[(1S,2R)-2-hydroxy-1-methylheptadecyl]- is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the heptadecyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]dodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33)/t28-,29+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGYOBJTRPLKRT-URLMMPGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
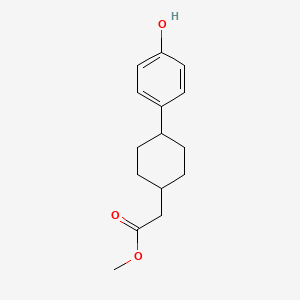
![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)
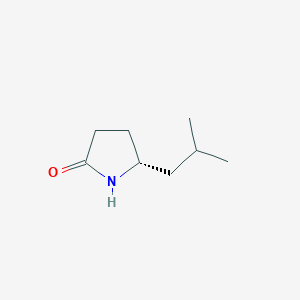
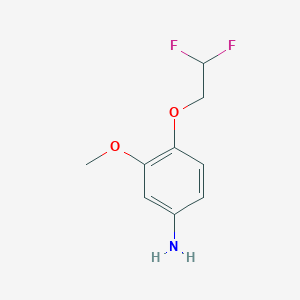

![Dimethyl 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B3093519.png)
![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)
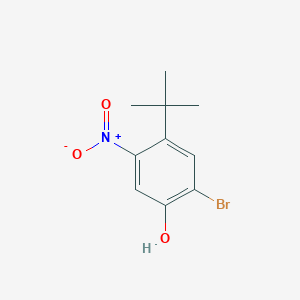
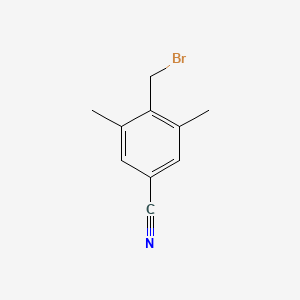
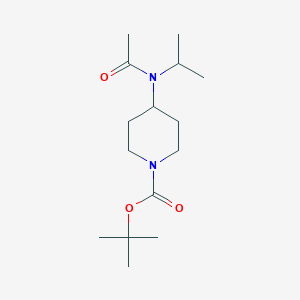
![(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide](/img/structure/B3093570.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
